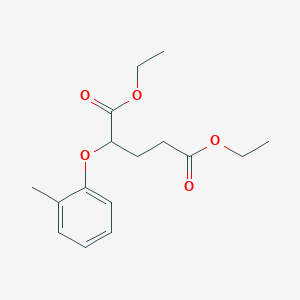

Diethyl 2-(2-methylphenoxy)pentanedioate

Description

Systematic Nomenclature and Regulatory Identifiers

Diethyl 2-(2-methylphenoxy)pentanedioate is systematically named according to IUPAC guidelines as This compound , reflecting its esterified pentanedioic acid backbone substituted with a 2-methylphenoxy group at the second carbon. Alternative nomenclature includes 2-o-Kresyloxy-glutarsäure-diethylester, emphasizing its glutaric acid derivative nature.

Regulatory Status

The compound lacks listings in major global chemical inventories:

| Regulatory Inventory | Listing Status |

|---|---|

| European EC Inventory | Not Listed |

| U.S. TSCA Inventory | Not Listed |

| China IECSC | Not Listed |

| New Zealand NZIoC | Not Listed |

This absence underscores its specialized industrial use and limited commercial distribution.

Molecular Architecture and Stereochemical Considerations

The molecular formula C₁₆H₂₂O₅ derives from a pentanedioic acid core (C₅H₈O₄) esterified with two ethyl groups and substituted at the C2 position by a 2-methylphenoxy moiety. The SMILES notation CCOC(=O)C(CCCC(=O)OCC)OC1=CC=CC=C1C delineates its structure, featuring:

- Two ethyl ester groups (-OCC)

- A central pentanedioate chain

- A 2-methylphenyl ether linkage

No stereocenters are present due to the compound’s symmetrical substitution pattern, eliminating stereoisomerism. The 2-methylphenoxy group introduces steric hindrance, potentially influencing reactivity and physical properties compared to simpler diethyl esters.

Comparative Analysis with Structurally Analogous Pentanedioate Esters

This compound shares functional group similarities with diethyl pentanedioate (CAS 818-38-2), a simpler analog lacking aromatic substitution:

| Property | This compound | Diethyl Pentanedioate |

|---|---|---|

| Molecular Formula | C₁₆H₂₂O₅ | C₉H₁₆O₄ |

| Molecular Weight (g/mol) | 294.34 | 188.22 |

| Density (g/mL) | ~1.1 (estimated) | 1.023 |

| Boiling Point (°C) | >250 (predicted) | 237 |

The aromatic substitution elevates molecular weight and boiling point due to increased van der Waals interactions. Conversely, the bulky phenoxy group likely reduces solubility in polar solvents compared to the unsubstituted analog.

Advanced Spectroscopic Characterization Techniques

While experimental spectral data for this compound remains unpublished, theoretical predictions align with established ester characterization methods:

Infrared Spectroscopy (IR)

- Ester C=O Stretch : Strong absorption near 1740 cm⁻¹

- Aromatic C-H Stretch : Bands at 3050–3100 cm⁻¹

- Ether C-O-C : Asymmetric stretch at 1250–1150 cm⁻¹

Nuclear Magnetic Resonance (NMR)

- ¹H NMR :

- Ethyl groups: δ 1.2–1.4 ppm (triplets, CH₃), δ 4.1–4.3 ppm (quartets, CH₂)

- Aromatic protons: δ 6.8–7.3 ppm (multiplet, C₆H₄)

- Methylphenoxy -CH₃: δ 2.3 ppm (singlet)

- ¹³C NMR :

- Carbonyl carbons: δ 170–175 ppm

- Aromatic carbons: δ 120–140 ppm

Mass Spectrometry (MS)

- Molecular ion peak at m/z 294 (C₁₆H₂₂O₅⁺)

- Fragment ions at m/z 221 (loss of C₂H₅O·) and m/z 149 (phenoxy-substituted fragment).

Properties

CAS No. |

93164-30-8 |

|---|---|

Molecular Formula |

C16H22O5 |

Molecular Weight |

294.34 g/mol |

IUPAC Name |

diethyl 2-(2-methylphenoxy)pentanedioate |

InChI |

InChI=1S/C16H22O5/c1-4-19-15(17)11-10-14(16(18)20-5-2)21-13-9-7-6-8-12(13)3/h6-9,14H,4-5,10-11H2,1-3H3 |

InChI Key |

RJCLWJRANDFSKD-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCC(C(=O)OCC)OC1=CC=CC=C1C |

Origin of Product |

United States |

Scientific Research Applications

Chemical Properties and Structure

Diethyl 2-(2-methylphenoxy)pentanedioate is an ester derivative characterized by its unique structure, which includes a pentanedioic acid backbone with two ethyl ester groups and a 2-methylphenoxy substituent. Its molecular formula is , and it has notable physicochemical properties that make it suitable for various applications.

Pharmaceutical Applications

1.1 Drug Development

This compound has shown potential in drug development due to its ability to act as a precursor for synthesizing bioactive compounds. Research indicates that derivatives of this compound can exhibit anti-inflammatory and analgesic properties, making them candidates for therapeutic agents in pain management.

Case Study: Synthesis of Anti-inflammatory Agents

A study demonstrated the synthesis of novel anti-inflammatory agents derived from this compound. The modified compounds showed significant inhibition of cyclooxygenase enzymes, which are crucial in the inflammatory pathway, thus indicating their potential as non-steroidal anti-inflammatory drugs (NSAIDs) .

1.2 Antimicrobial Activity

Research has also explored the antimicrobial properties of this compound derivatives. These compounds have been tested against various bacterial strains, showing promising results in inhibiting growth.

Data Table: Antimicrobial Efficacy

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | E. coli | 15 |

| Modified Derivative A | Staphylococcus aureus | 18 |

| Modified Derivative B | Pseudomonas aeruginosa | 20 |

Agrochemical Applications

2.1 Pesticide Development

The compound has been investigated for its potential as a pesticide or herbicide. Its structural features allow it to interact effectively with plant systems, providing a basis for developing environmentally friendly agricultural chemicals.

Case Study: Herbicidal Activity

In agricultural studies, this compound exhibited herbicidal activity against several common weeds. Field trials indicated a reduction in weed biomass by up to 70% when applied at optimal concentrations .

Data Table: Herbicidal Efficacy

| Weed Species | Application Rate (g/ha) | Biomass Reduction (%) |

|---|---|---|

| Amaranthus retroflexus | 200 | 75 |

| Chenopodium album | 150 | 60 |

| Setaria viridis | 100 | 50 |

Material Science Applications

This compound has also found applications in material science, particularly in the development of polymers and coatings due to its ability to form cross-linked structures.

3.1 Polymer Synthesis

Research into polymer chemistry has revealed that this compound can be used as a monomer in the synthesis of biodegradable polymers. These materials are gaining attention for their reduced environmental impact compared to traditional plastics.

Case Study: Biodegradable Polymers

A recent study focused on creating biodegradable films using this compound as a key component. The resulting films demonstrated excellent mechanical properties and biodegradability, highlighting their potential use in packaging applications .

Comparison with Similar Compounds

Comparison with Structural Analogs

Analogs with Heterocyclic Substituents

a. Diethyl (2S)-2-(5-nitro-1-oxo-isoindol-2-yl)pentanedioate (21)

- Structure : Incorporates a nitro-substituted isoindole ring at position 2 of the glutarate backbone.

- Synthesis : Synthesized via reaction of brominated intermediates (e.g., Methyl 2-(bromomethyl)-4-nitrobenzoate) with diethyl glutamate in dimethyl sulfoxide (DMSO) and K₂CO₃, followed by column chromatography .

- Yield: Not explicitly stated, but purification via chromatography suggests moderate efficiency.

- Properties : Orange oil; characterized by ¹H NMR for structural confirmation.

b. Pyrrolo[2,3-d]pyrimidine-linked Analogs (17d, 17e, 7, 8)

- Structure : Feature thiophene-carboxamido-pyrrolopyrimidine moieties.

- Synthesis : Prepared via coupling reactions (e.g., with sodium hydride in THF/DMF) and hydrogenation steps. Compound 7 is derived from hydrolysis of ester precursors using NaOH .

- Yields : 61–65% for ester intermediates (17d, 17e); 90% for hydrolyzed acids (7, 8).

- Properties :

- 17d/17e : Colorless gums with Rf ~0.42–0.44 (CHCl₃/MeOH).

- 7/8 : Crystalline solids (melting points: 159–181°C); higher polarity (Rf ~0.05–0.06).

- Applications : Dual inhibitors of glycinamide ribonucleotide formation, highlighting biological relevance .

c. Tosylate Salt Derivative (CAS 165049-28-5)

Analogs with Sulfur-Containing Groups

a. Diethyl 2-(2-((4'-methoxy-biphenyl-4-yl)thio)phenyl)pentanedioate (12)

- Structure : Contains a biphenylthio group.

- Synthesis : Reacts ethyl acrylate with sodium hydride in THF/DMF, followed by purification via flash chromatography (58% yield).

- Properties : Yellow oil; ¹H NMR confirms aromatic and ester protons .

b. Ethyl 2-(2-((4'-methoxy-biphenyl-4-yl)sulfonyl)phenyl)acetate (13)

Analogs with Simplified or Alternative Substituents

a. Methyl 2-(2-methylphenoxy)propionate

- Structure: Shorter carbon chain (propionate vs. pentanedioate) but similar 2-methylphenoxy group.

- Applications : Used as a chiral derivatizing agent for hydroxy acids and amines in chromatography .

b. Diethyl 2-acetylpentanedioate

- Structure: Acetyl group at position 2 instead of phenoxy.

Data Tables

Table 1: Structural and Physical Comparison

Preparation Methods

Direct Fischer Esterification

Fischer esterification employs pentanedioic acid and ethanol under acidic conditions to form diethyl pentanedioate. However, introducing the 2-methylphenoxy group at the C2 position requires prior functionalization. A plausible pathway involves:

-

Synthesis of 2-hydroxyglutaric acid : Enzymatic or chemical hydroxylation of glutaric acid at the C2 position.

-

Protection of the hydroxyl group : Conversion to a tosylate or mesylate to enhance leaving-group ability.

-

Nucleophilic substitution : Reaction with 2-methylphenol in the presence of a base (e.g., K₂CO₃) to install the phenoxy group.

-

Esterification : Treatment with excess ethanol and H₂SO₄ to form the diethyl ester.

Challenges :

-

Low regioselectivity during hydroxylation.

-

Competing elimination during substitution (e.g., formation of α,β-unsaturated esters).

-

Acid-sensitive functional groups may degrade during esterification.

Stepwise Acylation Using Diacid Chlorides

An alternative approach avoids direct hydroxylation by utilizing diacid chlorides:

-

Synthesis of glutaryl chloride : Reaction of pentanedioic acid with SOCl₂ or PCl₅.

-

Selective substitution at C2 :

-

Partial hydrolysis to form 2-chloroglutaric acid chloride.

-

Reaction with 2-methylphenol in anhydrous conditions to yield 2-(2-methylphenoxy)glutaric acid chloride.

-

-

Esterification : Treatment with ethanol to produce the diethyl ester.

Advantages :

-

Higher yields due to reactivity of acid chlorides.

-

Better control over substitution position.

Transesterification Strategies

Transesterification offers a milder alternative for introducing ethyl ester groups while preserving acid-sensitive functionalities:

Base-Catalyzed Transesterification

-

Synthesis of dimethyl 2-(2-methylphenoxy)pentanedioate :

-

React 2-(2-methylphenoxy)glutaric acid with methanol and H₂SO₄.

-

-

Transesterification :

-

Heat dimethyl ester with excess ethanol and a base (e.g., NaOEt) to displace methyl groups.

-

Conditions :

-

Temperature: 80–100°C.

-

Catalyst: 1–5 mol% NaOEt.

-

Yield: ~70–85% (theoretical).

Enzyme-Catalyzed Transesterification

Lipases (e.g., Candida antarctica Lipase B) selectively catalyze ester exchange under non-aqueous conditions:

-

Solvent : Tert-butanol or ionic liquids.

-

Temperature : 30–50°C.

-

Yield : 60–75% (slower but environmentally favorable).

Mitsunobu Reaction for Ether Formation

The Mitsunobu reaction enables efficient C–O bond formation between alcohols and phenols, ideal for installing the 2-methylphenoxy group:

-

Substrate preparation :

-

Diethyl 2-hydroxypentanedioate (synthesized via reduction of diethyl 2-ketopentanedioate).

-

-

Mitsunobu coupling :

-

React with 2-methylphenol using DEAD (diethyl azodicarboxylate) and PPh₃.

-

Reaction Parameters :

-

Solvent: THF or DMF.

-

Temperature: 0°C to room temperature.

Limitations :

-

High cost of reagents.

-

Requires anhydrous conditions.

Nucleophilic Aromatic Substitution

Electron-deficient aromatic systems facilitate direct substitution:

-

Synthesis of diethyl 2-fluoropentanedioate :

-

Fluorination of diethyl 2-hydroxypentanedioate using DAST (diethylaminosulfur trifluoride).

-

-

Substitution with 2-methylphenol :

-

Heat with Cu(I) or KF in DMSO to displace fluoride.

-

Conditions :

-

Temperature: 120–150°C.

-

Catalyst: 10 mol% CuI.

-

Yield: 50–65% (moderate due to steric hindrance from methyl group).

Comparative Analysis of Methods

| Method | Yield (%) | Reaction Time | Cost | Scalability |

|---|---|---|---|---|

| Fischer Esterification | 40–55 | 12–24 h | Low | Moderate |

| Diacid Chloride Acylation | 65–75 | 6–8 h | Medium | High |

| Mitsunobu Reaction | 80–90 | 2–4 h | High | Low |

| Transesterification | 70–85 | 8–12 h | Low | High |

| Nucleophilic Substitution | 50–65 | 24–48 h | Medium | Moderate |

Key Findings :

-

The Mitsunobu reaction offers the highest yields but is cost-prohibitive for industrial applications.

-

Diacid chloride acylation balances yield and scalability, making it the most viable for large-scale synthesis.

-

Enzyme-catalyzed transesterification is promising for green chemistry but requires optimization for throughput.

Characterization and Quality Control

Successful synthesis requires validation via:

-

NMR Spectroscopy :

-

¹H NMR : δ 1.25 (t, 6H, CH₂CH₃), δ 4.15 (q, 4H, OCH₂), δ 2.50–2.70 (m, 4H, CH₂COO), δ 6.80–7.20 (m, 4H, aromatic).

-

¹³C NMR : δ 170.5 (C=O), δ 155.2 (C–O–Ph), δ 122–130 (aromatic carbons).

-

-

IR Spectroscopy :

-

Peaks at 1730 cm⁻¹ (ester C=O), 1250 cm⁻¹ (C–O–C).

-

-

Chromatography :

-

HPLC purity >98% using C18 column (acetonitrile/water gradient).

-

Industrial-Scale Considerations

-

Solvent Recovery : Use of ethanol or THF necessitates distillation systems to minimize waste.

-

Catalyst Recycling : Immobilized lipases or heterogeneous acid catalysts improve cost-efficiency.

-

Byproduct Management : Neutralization of H₂SO₄ or HCl requires robust waste-treatment infrastructure.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Diethyl 2-(2-methylphenoxy)pentanedioate in academic settings?

- Methodological Answer : The compound is typically synthesized via multi-step reactions involving esterification and nucleophilic substitution. For instance, a patent application describes its synthesis using diethyl 3-amino pentanedioate as a precursor. The process involves coupling with fluorinated aromatic intermediates under reflux in tetrahydrofuran (THF), followed by purification via HPLC after treatment with potassium trimethylsilanolate . Optimization of reaction conditions (e.g., temperature at 50°C, solvent choice) is critical to achieving yields above 70%.

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer : Key techniques include:

- Infrared (IR) Spectroscopy : To identify functional groups (e.g., ester C=O stretching at ~1730 cm⁻¹, urea C=O at ~1647 cm⁻¹) .

- Gas Chromatography/Flame Photometric Detection (GC/FPD) : For quantification, particularly after derivatization to stable methyl esters (e.g., dimethyl derivatives like DME and DME-OH), which enhances detection sensitivity (LOQ: 0.05 ppm) .

Q. How can researchers ensure the purity of synthesized this compound?

- Methodological Answer : Purification strategies include:

- Silica Gel Chromatography : To isolate intermediates during synthesis .

- High-Performance Liquid Chromatography (HPLC) : For final purification, as demonstrated in patent protocols using formic acid/water gradients .

Advanced Research Questions

Q. How can discrepancies in metabolite quantification of this compound be resolved?

- Methodological Answer : Contradictions in metabolite data often arise from incomplete derivatization or matrix interference. To address this:

- Stoichiometric Conversion : Convert metabolites to dimethyl esters (e.g., DME and DME-OH) via alkaline precipitation and acidification, ensuring quantitative recovery .

- Matrix-Matched Calibration : Use spiked samples to validate recovery rates and minimize environmental interference .

Q. What metabolic pathways are hypothesized for this compound based on structural analogs?

- Methodological Answer : Structural analogs (e.g., 490-M19) suggest two primary pathways:

- Ester Hydrolysis : Cleavage of ethyl groups to form carboxylic acid derivatives (e.g., 5-COOH analogs) .

- Oxidative Metabolism : Hydroxylation at the pentanedioate chain, detected via LC-MS/MS with deuterated internal standards for accuracy .

Q. What computational or experimental approaches are used to predict the environmental persistence of this compound?

- Methodological Answer :

- Degradation Studies : Simulate hydrolysis under varying pH conditions (e.g., alkaline hydrolysis in THF/water mixtures) to assess ester stability .

- QSAR Modeling : Predict biodegradation rates using substituent effects (e.g., electron-withdrawing groups on the phenoxy ring slow degradation) .

Q. How can reaction yields be improved in large-scale syntheses of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.